molecular formula C14H20ClNO B586654 4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride CAS No. 1313393-58-6

4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride

Cat. No.: B586654
CAS No.: 1313393-58-6
M. Wt: 253.77
InChI Key: MRWBETWZAYOULZ-UHFFFAOYSA-N

Description

Historical Context and Development

4-MePPP emerged as part of the broader synthetic cathinone trend, which sought to circumvent existing drug laws by modifying the structure of naturally occurring compounds like cathinone (a psychoactive alkaloid found in Catha edulis). The pyrrolidinophenone core was first explored in the 1960s with compounds like pyrovalerone, but designer adaptations gained prominence later.

Key Developments:

  • Late 1990s–Early 2000s: 4-MePPP was first identified in Germany as a component of illicit drug products, alongside other pyrrolidinophenones such as 4'-methoxy-alpha-pyrrolidinopropiophenone (MOPPP) and 3,4-methylenedioxy-alpha-pyrrolidinopropiophenone (MDPPP).
  • Regulatory Response: Its classification as a controlled substance in the U.S. followed its recognition as a positional isomer of alpha-pyrrolidinopentiophenone (α-PVP), a potent dopamine reuptake inhibitor.

Chemical Classification and Nomenclature

4-MePPP HCl is a hydrochloride salt of the base compound 4'-methyl-alpha-pyrrolidinopropiophenone. Its chemical identity is defined by precise nomenclature and structural features.

Table 1: Chemical Identity of 4'-Methyl-alpha-pyrrolidinopropiophenone Hydrochloride

Property Value
IUPAC Name 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride
Molecular Formula (Base) C₁₄H₁₉NO
Molecular Formula (Hydrochloride) C₁₄H₂₀ClNO
Molecular Weight (Base) 217.31 g/mol
Molecular Weight (Hydrochloride) 253.77 g/mol
CAS Number (Base) 28117-80-8
CAS Number (Hydrochloride) 1313393-58-6

Classification:

  • Chemical Class: Pyrrolidinophenone cathinone derivative.
  • Functional Groups: Ketone, pyrrolidine ring, para-methyl-substituted phenyl group.
  • Salt Form: Hydrochloride enhances solubility and stability for illicit distribution.

Structural Relationship to Pyrrolidinophenone Derivatives

4-MePPP’s pharmacological profile is shaped by its structural analogy to other pyrrolidinophenones. These compounds differ primarily in substitutions on the phenyl ring and side-chain extensions.

Table 2: Structural Comparisons with Related Pyrrolidinophenones

Compound Phenyl Substitution Side-Chain Extension Key Pharmacological Effect
α-PPP None Propan-1-one Weak dopamine/norepinephrine uptake inhibition
4-MePPP Para-methyl Propan-1-one Potent dopamine transporter (DAT) blocker
MDPV Methylenedioxy Pentan-1-one High DAT/NET inhibition, potent stimulant
α-PVP None Pentan-1-one Selective DAT blocker, high abuse potential

Key Structural Features:

  • Pyrrolidine Ring: Enhances lipophilicity, facilitating blood-brain barrier penetration compared to non-pyrrolidinyl cathinones.
  • Para-Methyl Group: Modulates transporter affinity, favoring DAT over serotonin transporter (SERT) interactions.
  • Side-Chain Length: The propan-1-one chain distinguishes 4-MePPP from longer-chain analogs like MDPV, which exhibit greater potency.

Current Research Status and Significance

Research on 4-MePPP focuses on elucidating its pharmacokinetic, pharmacodynamic, and forensic profiles.

Metabolism and Detection:

  • Primary Pathways: Hydroxylation at the para-methyl group followed by oxidation to 4'-carboxy derivatives, which are often conjugated.
  • Forensic Challenges: Parent compound detection in urine is rare due to rapid metabolism; analysis typically targets carboxy metabolites.
  • Analytical Methods: LC–TOF-MS and GC–MS techniques enable quantification in biological matrices, with limits of detection as low as 0.5 ng/mL.

Transporter Interactions:

  • DAT vs. SERT Activity: 4-MePPP acts as a potent DAT blocker (IC₅₀ = 1.08 μM in human cells) with negligible SERT activity (IC₅₀ > 100 μM).
  • Comparison with 4-MEC: Unlike 4-MEC (a SERT substrate/DAT blocker), 4-MePPP lacks substrate activity, leading to selective dopamine efflux and robust locomotor stimulation in rodents.

Research Gaps:

  • In Vivo Neurotoxicity: Limited data on long-term effects, though structural analogs like MPTP suggest potential dopamine neuron toxicity.
  • Emerging Derivatives: Ongoing monitoring is required to track new pyrrolidinophenones with modified substitutions (e.g., trifluoromethyl or methoxy groups).

Properties

IUPAC Name

1-(4-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-11-5-7-13(8-6-11)14(16)12(2)15-9-3-4-10-15;/h5-8,12H,3-4,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWBETWZAYOULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313393-58-6
Record name 4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313393586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-MEPPP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN1BVC23U3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nucleophilic Substitution via α-Bromoketone Intermediate

The most widely documented method for synthesizing 4-MePPP HCl involves the formation of an α-bromoketone intermediate, followed by nucleophilic substitution with pyrrolidine. This approach mirrors the synthesis of structurally related cathinones such as α-PVP and α-PPP.

  • Formation of 4'-Methylpropiophenone :
    The precursor, 4'-methylpropiophenone, is synthesized via Friedel-Crafts acylation of toluene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction proceeds at 0–5°C to minimize side reactions, yielding the arylketone with >85% purity.

  • Bromination to α-Bromo-4'-methylpropiophenone :
    The α-position of 4'-methylpropiophenone is brominated using bromine (Br₂) in acetic acid or hydrobromic acid (HBr) with a catalytic amount of sulfuric acid. The reaction is conducted under reflux (80–100°C) for 4–6 hours, producing α-bromo-4'-methylpropiophenone as a pale-yellow crystalline solid.

  • Amine Substitution with Pyrrolidine :
    The α-bromo intermediate is reacted with pyrrolidine in a polar aprotic solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature for 12–24 hours, with triethylamine added to scavenge HBr. This step yields the free base form of 4'-methyl-alpha-pyrrolidinopropiophenone.

  • Salt Formation with Hydrochloric Acid :
    The free base is dissolved in anhydrous diethyl ether or methanol, and hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt. Alternatively, concentrated hydrochloric acid is added dropwise until pH < 2. The product is filtered, washed with cold ether, and dried under vacuum to obtain 4-MePPP HCl as a white crystalline powder.

Key Reaction Parameters:

StepReagents/ConditionsYield (%)Purity (HPLC)
Friedel-Crafts acylationToluene, propionyl chloride, AlCl₃85–90>90%
BrominationBr₂, HBr, H₂SO₄, 80°C70–7588%
Amine substitutionPyrrolidine, CH₃CN, 24h65–7095%
Salt formationHCl gas, MeOH95–98>99%

Alternative Methods: Reductive Amination

A less common route involves reductive amination of 4'-methylpropiophenone with pyrrolidine using sodium cyanoborohydride (NaBH₃CN) in methanol. While this method bypasses the bromination step, it suffers from lower yields (40–50%) due to competing side reactions and requires stringent pH control.

Optimization of Reaction Conditions

Solvent Selection for Amine Substitution

Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) enhance nucleophilicity of pyrrolidine, improving substitution efficiency. Non-polar solvents (e.g., toluene) result in incomplete reactions and lower yields.

Temperature and Stoichiometry

Elevating the reaction temperature to 40–50°C during amine substitution reduces reaction time to 6–8 hours but risks decomposition of the α-bromo intermediate. A molar ratio of 1:1.2 (α-bromoketone:pyrrolidine) ensures complete conversion.

Purification Techniques

  • Recrystallization : The hydrochloride salt is recrystallized from a mixture of methanol and ethyl acetate to achieve >99% purity.

  • Column Chromatography : Silica gel chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:1) removes unreacted starting materials and byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of 4-MePPP HCl (400 MHz, D₂O) reveals characteristic signals:

  • Aromatic protons : δ 7.25–7.40 (m, 4H, Ar-H).

  • Pyrrolidine protons : δ 3.20–3.50 (m, 4H, N-CH₂), 1.80–2.10 (m, 4H, CH₂).

  • Methyl groups : δ 2.35 (s, 3H, Ar-CH₃), 1.45 (d, 3H, J = 6.8 Hz, CH₃).

13C NMR (100 MHz, D₂O) confirms the structure with peaks at δ 205.6 (C=O), 140.2 (Ar-C), and 46.8 (N-CH₂).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis under electron ionization (EI) mode shows a molecular ion peak at m/z 253.8 [M+H]⁺, with key fragments at m/z 140 (pyrrolidinium ion) and 119 (4-methylbenzoyl).

GC-MS Parameters:

ColumnDB-1 MS (30m × 0.25mm)
Oven program100°C → 300°C at 12°C/min
Injection volume1 µL (split ratio 20:1)
Carrier gasHe, 1 mL/min

Challenges in Large-Scale Synthesis

  • Byproduct Formation : Over-bromination during the α-bromoketone step generates dibromo impurities, necessitating rigorous purification.

  • Pyrrolidine Handling : Pyrrolidine’s volatility and toxicity require closed-system reactors and scrubbing of exhaust gases .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Research is conducted to understand its potential therapeutic uses and toxicological effects.

    Industry: It is used in forensic science for the detection of designer drugs in various samples.

Mechanism of Action

The mechanism of action of 4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to heightened alertness, increased energy, and euphoria. The compound primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and thereby increasing the concentration of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The core structure of pyrrolidinophenones consists of a propiophenone backbone substituted with a pyrrolidine ring and variable aromatic substituents. Modifications to the aromatic ring or pyrrolidine moiety alter metabolic stability, receptor affinity, and toxicity. Below is a comparative analysis of key analogues:

Compound Substituent(s) Key Metabolic Pathways Primary CYP Enzymes Major Metabolites
MPPP-HCl 4'-methyl 4'-Methyl hydroxylation → carboxylation; pyrrolidine lactam formation CYP2D6, CYP2C19 4'-Carboxy-MPPP, pyrrolidinone lactams
PPP (α-Pyrrolidinopropiophenone) None (parent compound) Aromatic hydroxylation (4'), pyrrolidine lactam formation, dealkylation to cathinone CYP2D6, CYP2B6 4'-OH-PPP, cathinone, norephedrines
MOPPP (4'-Methoxy) 4'-methoxy O-demethylation → 4'-OH-MOPPP; lactam formation CYP2C19, CYP2D6 4'-OH-MOPPP, demethylated lactams
MDPPP (3',4'-Methylenedioxy) 3',4'-methylenedioxy Methylenedioxy ring cleavage → catechol derivatives; lactam formation CYP3A4, CYP2D6 Catechol-MDPPP, lactams
Pyrovalerone 4'-methyl, α-pyrrolidinovalerophenone N-demethylation, β-oxidation of side chain CYP2D6, CYP2C9 Norpyrovalerone, carboxylic acid derivatives

Metabolic Stability and Enzyme Kinetics

  • MPPP-HCl : Exhibits biphasic kinetics in human liver microsomes, with high-affinity metabolism via CYP2D6 (Km = 9.8 µM) and low-affinity via CYP2C19 (Km = 47.2 µM) . This contrasts with MOPPP , which shows saturation kinetics dominated by CYP2C19 .
  • PPP: Generates cathinone (a Schedule I substance) via dealkylation, complicating toxicological differentiation from natural cathinone sources .
  • MDPPP : The methylenedioxy group increases metabolic resistance, requiring higher enzyme concentrations for breakdown .

Toxicity and Detection Challenges

Compound Acute Toxicity Detection in Urine
MPPP-HCl Limited data; potential hepatotoxicity from carboxylated metabolites GC-MS targeting lactams and carboxylated metabolites (LOQ: 10 ng/mL)
PPP Neurotoxicity linked to cathinone formation GC-MS with derivatization; 2"-oxo-PPP is a unique biomarker
MOPPP Higher stability may prolong stimulant effects Requires O-demethylation analysis; cross-reactivity with other methoxy derivatives
MDPPP Catechol metabolites may induce oxidative stress LC-MS/MS preferred due to polar metabolites

Biological Activity

4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride (also known as MPHP) is a synthetic compound belonging to the family of pyrrolidinophenones. It has garnered attention due to its psychoactive properties and potential applications in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 4'-Methyl-1-(1-pyrrolidinyl)propiophenone hydrochloride
  • Molecular Formula : C14H19NO·HCl
  • Molecular Weight : 249.77 g/mol

The compound's structure features a pyrrolidine ring attached to a propiophenone moiety, which is critical for its biological activity.

The primary mechanism of action for this compound involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). This interaction leads to increased levels of dopamine and norepinephrine in the synaptic cleft, contributing to its stimulant effects.

Key Metabolic Pathways

Studies have shown that the metabolism of MPHP primarily occurs through hydroxylation at the 4' position, facilitated by cytochrome P450 enzymes such as CYP2D6 and CYP2C19. The metabolic products include:

  • 4'-Hydroxymethyl-alpha-pyrrolidinopropiophenone : The main metabolite.
  • Carboxylic acids : Resulting from further oxidation.

These metabolites may have varying degrees of biological activity compared to the parent compound, influencing both efficacy and toxicity.

Biological Activity and Effects

Research indicates that MPHP exhibits stimulant effects similar to other compounds in its class, such as methylphenidate and amphetamines. The compound has been investigated for its potential therapeutic applications but is primarily recognized for its recreational use and associated health risks.

Case Studies

  • Toxicological Detection : A study focused on the detection of MPHP in urine samples using gas chromatography-mass spectrometry (GC-MS). It highlighted the compound's rapid metabolism and the significance of identifying its metabolites for forensic toxicology .
  • Pharmacokinetics : Another study assessed the pharmacokinetic profile of MPHP in humans, revealing that CYP2D6 polymorphisms significantly affect its clearance rates. Poor metabolizers exhibited higher plasma concentrations, which could lead to increased toxicity .
  • Comparative Analysis : A comparative study with other pyrrolidinophenones showed that MPHP had a higher binding affinity for DAT than some related compounds, suggesting a more potent stimulant effect.

Toxicological Profile

The safety profile of this compound remains a concern due to reports of adverse effects such as:

  • Increased heart rate
  • Hypertension
  • Anxiety and paranoia

Long-term use may lead to dependence and withdrawal symptoms similar to other stimulants.

Research Findings Summary Table

Study FocusFindingsReference
Toxicological DetectionDetected in urine; rapid metabolism; significant metabolites identified
PharmacokineticsClearance affected by CYP2D6 polymorphisms; higher concentrations in poor metabolizers
Comparative Binding AffinityHigher affinity for DAT compared to related compounds

Q & A

Basic: What analytical methods are recommended for identifying 4-MePPP HCl in biological samples, and how do they address matrix interference?

Methodological Answer:
Liquid chromatography–time-of-flight mass spectrometry (LC-TOF-MS) and gas chromatography-mass spectrometry (GC-MS) are standard for detecting 4-MePPP HCl in urine or blood. LC-TOF-MS offers high resolution for distinguishing structural analogs (e.g., differentiating 4-MePPP from MPHP or methylone), while GC-MS is cost-effective for routine screening. To mitigate matrix interference:

  • Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for urine samples.
  • Employ deuterated internal standards (e.g., 4-MePPP-d8) to correct ion suppression in LC-MS .

Advanced: How do cytochrome P450 (CYP) enzymes influence 4-MePPP HCl metabolism, and what experimental models validate these pathways?

Methodological Answer:
In vitro studies using human liver microsomes (HLMs) reveal CYP2D6 and CYP3A4 as primary enzymes metabolizing 4-MePPP HCl via N-dealkylation and β-keto reduction. Key steps:

  • Inhibition assays: Co-incubate 4-MePPP HCl with selective CYP inhibitors (e.g., quinidine for CYP2D6) to quantify enzyme-specific contributions.
  • Recombinant CYP isoforms: Express individual CYPs in insect cells to confirm metabolic activity.
  • Metabolite identification: Use high-resolution MS to detect phase I metabolites (e.g., cathinone derivatives) .

Basic: What are the stability considerations for 4-MePPP HCl in long-term storage, and how can degradation be minimized?

Methodological Answer:
4-MePPP HCl is hygroscopic and degrades under UV light. Best practices include:

  • Storage: -20°C in amber vials under inert gas (argon) to prevent oxidation.
  • Solvent: Use anhydrous methanol or dimethyl sulfoxide (DMSO) for stock solutions; avoid aqueous buffers with pH > 7.0.
  • Validation: Monitor purity via HPLC-UV at 254 nm monthly, checking for degradation peaks near retention times of cathinone derivatives .

Advanced: How do structural modifications (e.g., halogenation or methylenedioxy groups) alter 4-MePPP HCl’s biological activity compared to analogs?

Methodological Answer:
Comparative studies using radioligand binding assays and functional cAMP assays show:

  • Halogenation (e.g., 3,4-methylenedioxy analogs): Increases serotonin transporter (SERT) affinity but reduces dopamine transporter (DAT) selectivity.
  • Pyrrolidine ring substitution: Shortening the alkyl chain (e.g., from butyl to methyl) decreases plasma half-life due to accelerated hepatic clearance.
  • Experimental design: Pair in silico docking (e.g., AutoDock Vina) with in vitro uptake inhibition assays to map structure-activity relationships (SAR) .

Basic: What in vivo models are suitable for studying 4-MePPP HCl’s pharmacokinetics, and what parameters require optimization?

Methodological Answer:
Male Wistar rats are commonly used due to metabolic similarities to humans. Critical parameters:

  • Dosing: 5–10 mg/kg intraperitoneal (IP) to achieve plasma concentrations detectable via microdialysis.
  • Sampling: Collect blood at 0.5, 1, 2, 4, and 8 hours post-administration for LC-MS/MS analysis.
  • Toxicokinetics: Monitor urinary metabolites (e.g., nor-4-MePPP) to estimate elimination half-life (~3–5 hours) .

Advanced: How can conflicting data on 4-MePPP HCl’s neurotoxicity be resolved, particularly regarding oxidative stress mechanisms?

Methodological Answer:
Discrepancies arise from varying experimental conditions (e.g., dose, exposure duration). Resolve via:

  • Dose-response studies: Test 1–100 µM concentrations in SH-SY5Y neuronal cultures, measuring ROS with H2DCFDA fluorescence.
  • Biomarker panels: Combine assays for glutathione depletion, lipid peroxidation (MDA levels), and mitochondrial membrane potential (JC-1 dye).
  • Contradiction analysis: Cross-validate findings with in vivo models (e.g., rat striatal microdialysis for extracellular glutamate surges) .

Basic: What forensic protocols are recommended for distinguishing 4-MePPP HCl from common cutting agents in seized samples?

Methodological Answer:
Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are critical:

  • FTIR: Identify characteristic peaks (e.g., pyrrolidine C-N stretch at 1,250 cm⁻¹; β-keto carbonyl at 1,710 cm⁻¹).
  • NMR: Use ¹H-NMR to detect methyl protons on the phenyl ring (δ 2.3 ppm) and pyrrolidine protons (δ 1.8–3.1 ppm).
  • Reference libraries: Cross-check against databases like NPS Discovery or UNODC’s Early Warning Advisories .

Advanced: What computational tools predict 4-MePPP HCl’s metabolic fate, and how do they compare to empirical data?

Methodological Answer:
Software like MetaSite and GLORYx predicts phase I/II metabolites with >80% accuracy for 4-MePPP HCl:

  • MetaSite: Prioritizes N-dealkylation and ketone reduction pathways.
  • Validation: Compare predictions with HLM/urinary metabolite data. Discrepancies (e.g., unpredicted glucuronides) highlight enzyme polymorphisms or novel CYP interactions .

Basic: What are the ethical and safety protocols for handling 4-MePPP HCl in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles; avoid inhalation of powders.
  • Waste disposal: Deactivate solutions with 10% acetic acid before incineration.
  • Emergency response: For spills, use absorbent pads and 70% ethanol for decontamination. Toxicity data (LD50 > 200 mg/kg in rats) suggest moderate risk, but chronic exposure studies are lacking .

Advanced: How does 4-MePPP HCl’s enantiomeric purity impact its pharmacological profile, and what chiral resolution methods are effective?

Methodological Answer:
Enantiomers (R/S) exhibit distinct DAT/SERT affinity ratios. Resolve via:

  • Chiral HPLC: Use a Chiralpak IA column with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid.
  • Pharmacological testing: Compare racemic vs. enantiopure forms in locomotor activity assays (e.g., mouse open-field test).
  • Data interpretation: S-enantiomer shows 3-fold higher DAT inhibition but faster clearance .

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